molecular formula C24H22N2O6S2 B11690971 ethyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11690971
M. Wt: 498.6 g/mol
InChI Key: ACJHALFTFXKSAP-XDHOZWIPSA-N
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Description

ETHYL (2E)-2-{[4-(ACETYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazolopyrimidine core, a thiophene ring, and various functional groups such as acetoxy, methoxy, and carboxylate. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2E)-2-{[4-(ACETYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazolopyrimidine core: This can be achieved by reacting appropriate starting materials such as 2-aminothiophene and ethyl acetoacetate under specific conditions.

    Introduction of the methoxyphenyl group: This step involves the reaction of the intermediate with 4-(acetyloxy)-3-methoxybenzaldehyde in the presence of a suitable catalyst.

    Final assembly: The final compound is obtained by esterification and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

ETHYL (2E)-2-{[4-(ACETYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The acetoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs.

Scientific Research Applications

ETHYL (2E)-2-{[4-(ACETYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL (2E)-2-{[4-(ACETYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **ETHYL (2E)-2-{[4-(HYDROXY)-3-METHOXYPHENYL]METHYLIDENE}-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
  • **ETHYL (2E)-2-{[4-(METHOXY)-3-HYDROXYPHENYL]METHYLIDENE}-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Uniqueness

The uniqueness of ETHYL (2E)-2-{[4-(ACETYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H22N2O6S2

Molecular Weight

498.6 g/mol

IUPAC Name

ethyl (2E)-2-[(4-acetyloxy-3-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H22N2O6S2/c1-5-31-23(29)20-13(2)25-24-26(21(20)18-7-6-10-33-18)22(28)19(34-24)12-15-8-9-16(32-14(3)27)17(11-15)30-4/h6-12,21H,5H2,1-4H3/b19-12+

InChI Key

ACJHALFTFXKSAP-XDHOZWIPSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C\C4=CC(=C(C=C4)OC(=O)C)OC)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC(=C(C=C4)OC(=O)C)OC)S2)C

Origin of Product

United States

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